3-(2,3-Dimethylphenyl)propiophenone
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Overview
Description
3-(2,3-Dimethylphenyl)propiophenone: is an organic compound with the molecular formula C17H18O . It is a derivative of propiophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
Chemistry: 3-(2,3-Dimethylphenyl)propiophenone is used as an intermediate in organic synthesis. It is involved in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylbenzene (o-xylene) and propiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{C6H4(CH3)2} + \text{C6H5COCH3} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)2COC6H5} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,3-Dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of 3-(2,3-dimethylphenyl)benzoic acid.
Reduction: Formation of 3-(2,3-dimethylphenyl)propan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Propiophenone: The parent compound without the methyl substitutions.
2,3-Dimethylpropiophenone: A similar compound with methyl groups at different positions.
3-(4-Methylphenyl)propiophenone: A compound with a single methyl group at the 4 position.
Uniqueness: 3-(2,3-Dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups, which can influence its reactivity and properties. The presence of two methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic characteristics, making it distinct from other derivatives.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWKIXDRXCBBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644610 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-94-0 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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